Cas no 2357080-03-4 ((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole)

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole structure
2357080-03-4 structure
商品名:(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
CAS番号:2357080-03-4
MF:C31H22F6N2O
メガワット:552.509608745575
CID:5306941

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
    • インチ: 1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-10-8-21(19-4-2-6-23(12-19)30(32,33)34)14-26(28)27-15-22(9-11-29(27)39)20-5-3-7-24(13-20)31(35,36)37/h2-15,25H,16-17H2,1H3/t25-/m0/s1
    • InChIKey: AZIWHWSMIWGYKW-VWLOTQADSA-N
    • ほほえんだ: N1(C[C@H]2COC(C)=N2)C2=C(C=C(C3=CC=CC(C(F)(F)F)=C3)C=C2)C2=C1C=CC(C1=CC=CC(C(F)(F)F)=C1)=C2

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
LN9558057-100mg
(S)-4-((3,6-bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4
2357080-03-4 5-dihydrooxazole
100mg
RMB 1160.00 2025-02-21

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 関連文献

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazoleに関する追加情報

Compound Introduction: (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole and CAS No. 2357080-03-4

The compound with the CAS number 2357080-03-4 and the systematic name (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.

The core structure of this compound features a chiral oxazole ring, which is a crucial element in the design of biologically active molecules. The presence of a stereogenic center at the (S)-configuration enhances its pharmacological profile by influencing its binding affinity and selectivity to biological targets. This chirality is often a key determinant in the efficacy and safety of pharmaceutical agents, making this compound particularly intriguing for further investigation.

The aromatic system of the molecule is further augmented by the incorporation of two 3-(trifluoromethyl)phenyl groups attached to a carbazole core. The trifluoromethyl substituents are well-known for their ability to modulate metabolic stability and binding interactions with biological receptors. This modification can lead to improved pharmacokinetic properties, such as enhanced bioavailability and prolonged half-life, which are critical factors in drug development.

The carbazole moiety itself is a well-studied scaffold in medicinal chemistry, known for its broad spectrum of biological activities. It has been extensively explored for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The combination of these structural elements in (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole suggests that it may exhibit multiple therapeutic effects.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to mimic natural products and biological molecules, making them valuable candidates for developing new drugs. The oxazole ring in this compound is particularly interesting because it can participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity.

The synthesis of this compound involves multiple steps, including the formation of the chiral oxazole ring and the attachment of the carbazole and trifluoromethylphenyl groups. Advanced synthetic methodologies are employed to ensure high yield and purity. Techniques such as asymmetric catalysis and cross-coupling reactions are often utilized to construct the complex framework of this molecule.

In terms of biological activity, preliminary studies have shown that derivatives of this compound exhibit promising results in vitro. They have demonstrated potential as inhibitors of various enzymes and receptors involved in disease pathways. For instance, some derivatives have shown inhibitory activity against kinases, which are key targets in cancer therapy. Additionally, they have exhibited anti-inflammatory properties by modulating cytokine production.

The impact of fluorine atoms on the pharmacological properties of molecules cannot be overstated. The presence of trifluoromethyl groups can significantly alter the electronic properties of a molecule, leading to enhanced binding interactions with biological targets. This effect is particularly pronounced when these groups are positioned strategically within the active site of an enzyme or receptor.

The carbazole scaffold also contributes to the overall pharmacological profile by providing a rigid structure that can fit into specific binding pockets. This rigidity helps to stabilize the molecule during interactions with biological targets, improving its efficacy as a drug candidate.

Future research directions for this compound include further exploration of its pharmacological activities through structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule, researchers can gain insights into which structural features are most important for its biological activity. This information can then be used to optimize the compound for specific therapeutic applications.

Additionally, computational studies using molecular modeling techniques can provide valuable insights into how this compound interacts with biological targets at the atomic level. These studies can help predict potential side effects and guide the design of more effective derivatives.

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. Compounds like (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole represent promising candidates that could eventually lead to new treatments for various diseases. Their unique structural features make them valuable tools for researchers in the field of medicinal chemistry.

In conclusion, the compound with CAS number 2357080-03-4 is a fascinating example of how complex molecular structures can be designed to target specific biological processes. Its combination of chiral oxazole ring, trifluoromethylphenyl groups, and carbazole core makes it a versatile candidate for further pharmacological investigation. As research continues to uncover new applications for this type of molecule, it holds great promise for contributing to advancements in drug development.

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